Succinylaceton
Übersicht
Beschreibung
Es ist eine pathognomonische Verbindung, die im Urin von Patienten mit Tyrosinämie Typ 1 gefunden wird, einer Stoffwechselstörung, die durch einen Mangel des Enzyms Fumaryl-Acetoacetat-Hydrolase verursacht wird . Dieses Enzym ist am Abbau von Tyrosin beteiligt, und sein Mangel führt zur Anhäufung von Fumaryl-Acetoacetat, das anschließend in Succinylaceton umgewandelt wird .
2. Präparationsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Oxidation von Glycin. Eine andere Methode umfasst die Verwendung der Gaschromatographie-Massenspektrometrie (GC-MS) zur Analyse und Vorbereitung von this compound aus Urinproben . Die Vorbereitung beinhaltet die Oximierung und Extraktion von this compound aus Urin mit organischen Lösungsmitteln, gefolgt von der Derivatisierung zur Bildung von Trimethylsilan-Derivaten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig mit fortschrittlichen Massenspektrometrie-Techniken hergestellt. Die Flussinjektionsanalyse-Tandem-Massenspektrometrie (FIA-MS/MS) wird häufig für die simultane Detektion und Quantifizierung von this compound in getrockneten Blutstropfen verwendet . Diese Methode vereinfacht analytische Operationen und minimiert die Verwendung von korrosiven Chemikalien .
Wissenschaftliche Forschungsanwendungen
Succinylaceton hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird als Inhibitor der δ-Aminolävulinsäure-Dehydratase verwendet, die für die Biosynthese von Häm von entscheidender Bedeutung ist . Diese Eigenschaft macht es wertvoll für die Untersuchung der Hämbiosynthese und verwandter Störungen. Zusätzlich wird this compound bei der Analyse von Aminosäuren und Acylcarnitinen in getrockneten Blutstropfen für die Forschung zu angeborenen Stoffwechselfehlern eingesetzt . Es wird auch zur Diagnose und Überwachung der Tyrosinämie Typ 1 verwendet .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die δ-Aminolävulinsäure-Dehydratase hemmt, was zur Anhäufung von δ-Aminolävulinsäure führt . Diese Hemmung stört die Biosynthese von Häm, was zu verschiedenen metabolischen Folgen führt. Bei Patienten mit Tyrosinämie Typ 1 führt die Anhäufung von this compound zu akuten neuropathischen Symptomen, die der Porphyrie ähneln .
Ähnliche Verbindungen:
- Methylglyoxal
- Fumaryl-Acetoacetat
- Succinyl-Acetoacetat
Vergleich: this compound ist einzigartig aufgrund seiner Rolle als pathognomonische Verbindung bei der Tyrosinämie Typ 1 und seiner inhibitorischen Wirkung auf die δ-Aminolävulinsäure-Dehydratase . Im Gegensatz zu Methylglyoxal und Fumaryl-Acetoacetat ist this compound spezifisch mit dem Stoffwechselweg von Tyrosin und seinen verwandten Störungen verbunden .
Wirkmechanismus
Target of Action
Succinylacetone primarily targets two enzymes: δ-aminolevulinic acid dehydratase (ALA dehydratase) and prolyl hydroxylase domain 2 (PHD2) . ALA dehydratase is involved in the heme synthesis pathway, while PHD2 plays a role in the regulation of the hypoxia-inducible factor 1α (HIF-1α) .
Mode of Action
Succinylacetone inhibits ALA dehydratase, thereby disrupting heme biosynthesis . It also competes with α-ketoglutarate for PHD2 binding, inhibiting PHD2 activity . This prevents the hydroxylation of HIF-1α, leading to its stabilization and the subsequent expression of vascular endothelial growth factor (VEGF) .
Biochemical Pathways
Succinylacetone affects two main biochemical pathways: the heme synthesis pathway and the HIF-1α signaling pathway . By inhibiting ALA dehydratase, succinylacetone disrupts heme biosynthesis . Its inhibition of PHD2 leads to the stabilization of HIF-1α and the activation of the HIF-1α signaling pathway, promoting angiogenesis .
Pharmacokinetics
It is known that succinylacetone accumulates in individuals with hereditary tyrosinemia type 1, a disorder characterized by a deficiency in fumarylacetoacetate hydrolase (fah), an enzyme involved in tyrosine catabolism .
Result of Action
The inhibition of ALA dehydratase by succinylacetone can lead to acute neuropathic symptoms, similar to porphyria . The stabilization of HIF-1α and the subsequent expression of VEGF can promote angiogenesis . In the context of hepatocellular carcinoma, this can contribute to tumor growth, progression, and metastasis .
Action Environment
The action of succinylacetone can be influenced by environmental factors such as the availability of tyrosine and the presence of certain enzymes. For example, in individuals with hereditary tyrosinemia type 1, a deficiency in FAH leads to the accumulation of succinylacetone . Additionally, the action of succinylacetone can be affected by the presence of other metabolites, such as α-ketoglutarate .
Biochemische Analyse
Biochemical Properties
Succinylacetone plays a significant role in biochemical reactions, particularly in the context of tyrosinemia type I (Tyr I). It is exclusively elevated in the blood and urine of patients with Tyr I . The accumulation of intermediary metabolites prior to the block in the tyrosine degradation pathway is unique for this metabolic disorder .
Cellular Effects
The effects of Succinylacetone on various types of cells and cellular processes are primarily observed in the context of Tyr I. This disease primarily affects the liver, renal tubules, and peripheral nerves with variable clinical manifestations including acute liver failure, liver dysfunction, cirrhosis, hepatocellular carcinoma, renal Fanconi syndrome, and porphyria-like neurologic crises .
Molecular Mechanism
Succinylacetone exerts its effects at the molecular level through its interactions with the tyrosine degradation pathway. Tyr I is caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the enzyme catalyzing the conversion of fumarylacetoacetate into fumarate and acetoacetate in the last step of the tyrosine degradation pathway .
Temporal Effects in Laboratory Settings
The changes in the effects of Succinylacetone over time in laboratory settings are primarily observed through its role in the diagnosis and monitoring of patients with Tyr I. As urinary Succinylacetone concentration is much higher than blood, it is usually tested in urine samples .
Metabolic Pathways
Succinylacetone is involved in the tyrosine degradation pathway. It interacts with the enzyme fumarylacetoacetate hydrolase (FAH), which catalyzes the conversion of fumarylacetoacetate into fumarate and acetoacetate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Succinylacetone can be synthesized through various methods. One common method involves the oxidation of glycine. Another method includes the use of gas chromatography-mass spectrometry (GC-MS) for the analysis and preparation of succinylacetone from urine samples . The preparation involves oximating and extracting succinylacetone from urine with organic solvents, followed by derivatization to form trimethylsilane derivatives .
Industrial Production Methods: In industrial settings, succinylacetone is often prepared using advanced mass spectrometry techniques. Flow injection analysis-tandem mass spectrometry (FIA-MS/MS) is frequently used for the simultaneous detection and quantification of succinylacetone in dried blood spots . This method simplifies analytical operations and minimizes the use of corrosive chemicals .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Succinylaceton unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Es ist bekannt, dass es die δ-Aminolävulinsäure-Dehydratase hemmt, ein Enzym, das für die Biosynthese von Häm von entscheidender Bedeutung ist .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen organische Lösungsmittel für die Extraktion und Derivatisierungsmittel wie Trimethylsilan . Die Bedingungen beinhalten oft kontrollierte Temperaturen und die Verwendung der Massenspektrometrie zur Detektion und Quantifizierung .
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, sind seine Derivate, wie z. B. Trimethylsilan-Derivate, die für weitere Analysen und Forschungen verwendet werden .
Vergleich Mit ähnlichen Verbindungen
- Methylglyoxal
- Fumarylacetoacetate
- Succinylacetoacetate
Comparison: Succinylacetone is unique due to its role as a pathognomonic compound in tyrosinemia type 1 and its inhibitory effect on δ-aminolevulinic acid dehydratase . Unlike methylglyoxal and fumarylacetoacetate, succinylacetone is specifically associated with the metabolic pathway of tyrosine and its related disorders .
Eigenschaften
IUPAC Name |
4,6-dioxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPBHZLDUPIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199519 | |
Record name | Succinylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Succinylacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51568-18-4 | |
Record name | Succinylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51568-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Succinylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051568184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51568-18-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Succinylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dioxoheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUCCINYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ0KV2Q190 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Succinylacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66 - 67 °C | |
Record name | Succinylacetone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.